3-(2-Aminopropan-2-yl)phenol
Description
3-(2-Aminopropan-2-yl)phenol is a phenolic compound featuring a tertiary amine substituent at the meta position of the aromatic ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol (free base). The tertiary amine group (2-aminopropan-2-yl) confers unique steric and electronic properties, distinguishing it from primary or secondary amine analogs. The phenol moiety contributes hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(2-aminopropan-2-yl)phenol |
InChI |
InChI=1S/C9H13NO/c1-9(2,10)7-4-3-5-8(11)6-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
IPFFRQCWICOBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Groups | Key Features |
|---|---|---|---|---|---|---|
| 3-(2-Aminopropan-2-yl)phenol | - | C₉H₁₃NO | 151.21 | Meta (C3) | Phenol, tertiary amine | Tertiary amine enhances steric bulk |
| 2-(2-Aminopropan-2-yl)phenol HCl | - | C₉H₁₃NO·HCl | 187.67 | Ortho (C2) | Phenol, tertiary amine (HCl salt) | Improved water solubility due to salt |
| 3-Amino-2-methylphenol | 53222-92-7 | C₇H₉NO | 123.15 | Meta (C3), ortho (C2) | Phenol, primary amine, methyl | Smaller size; primary amine acidity |
| Tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate | 153117-08-9 | C₁₄H₂₂N₂O₂ | 250.34 | Meta (C3) | Carbamate-protected tertiary amine | Stabilized amine for synthesis |
Key Observations:
- Substituent Position: The meta-substituted 3-(2-Aminopropan-2-yl)phenol exhibits distinct electronic effects compared to its ortho isomer (e.g., 2-(2-Aminopropan-2-yl)phenol HCl).
- Amine Type: The tertiary amine in the target compound is less basic (pKa ~6–7) than the primary amine in 3-Amino-2-methylphenol (pKa ~9–10), affecting protonation states under physiological conditions .
- Solubility : The hydrochloride salt of the ortho isomer () shows higher aqueous solubility than the free base form of the target compound, a critical factor in pharmaceutical formulations .
Physicochemical Properties
- Hydrogen Bonding: The phenolic -OH and tertiary amine groups enable diverse hydrogen-bonding patterns.
- Acidity: The meta-substituted phenol in the target compound likely has a pKa ~10, comparable to unsubstituted phenol (pKa ~9.95). Ortho-substituted analogs (e.g., 2-(2-Aminopropan-2-yl)phenol) may exhibit lower pKa due to steric inhibition of resonance stabilization .
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